O-(2-Heptyl) dabigatran ethyl ester

Descripción general

Descripción

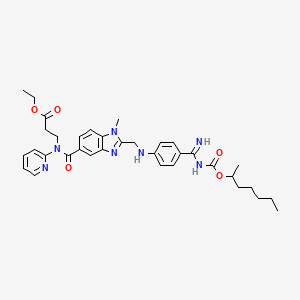

O-(2-Heptyl) dabigatran ethyl ester: is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.76 g/mol . It is an impurity of dabigatran, a nonpeptide, direct thrombin inhibitor used as an anticoagulant . This compound is characterized by its complex structure, which includes a heptyl group attached to the dabigatran ethyl ester molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Heptyl) dabigatran ethyl ester involves multiple steps, starting from the basic building blocks of dabigatran. The process typically includes:

Formation of the benzimidazole core: This involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones.

Attachment of the heptyl group:

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: O-(2-Heptyl) dabigatran ethyl ester can undergo oxidation reactions, particularly at the heptyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the imine or nitro groups present in the molecule, converting them to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Hydroxylated derivatives.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

O-(2-Heptyl) dabigatran ethyl ester is a chemical compound with the molecular formula C35H43N7O5 . It is also known by other names, including O-(2-Heptyl)DabigatranEthylEster and N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester .

Scientific Research Applications

While the search results do not provide extensive details on specific applications of this compound, they do offer some insights into its potential uses:

- Dabigatran etexilate synthesis this compound is related to dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant . Dabigatran etexilate is the first non-vitamin K antagonist oral anticoagulant to be widely available and directly inhibit thrombin . this compound may be used in the preparation of Dabigatran etexilate or its pharmaceutically acceptable salt .

- Impurity marker this compound is identified as a Dabigatran Impurity .

- Stable isotope studies Dabigatran stable isotopes, including O-(2-Heptyl) Dabigatran-d3 Ethyl Ester, can be employed in drug metabolism studies and clinical trials .

- Labeled compounds Dabigatran D3 Ethyl Ester, a labeled compound, can be used as a nonpeptide thrombin inhibitor intermediate .

Mecanismo De Acción

O-(2-Heptyl) dabigatran ethyl ester itself does not have a direct therapeutic effect. its parent compound, dabigatran, is a reversible competitive thrombin inhibitor. Dabigatran inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .

Comparación Con Compuestos Similares

Similar Compounds

Dabigatran etexilate: The parent compound, used as an anticoagulant.

Dabigatran ethyl ester: An intermediate in the metabolism of dabigatran etexilate.

Dabigatran: The active form of the drug

Uniqueness: : O-(2-Heptyl) dabigatran ethyl ester is unique due to the presence of the heptyl group, which distinguishes it from other dabigatran derivatives. This structural modification can influence its physical and chemical properties, making it a valuable reference standard in analytical chemistry .

Actividad Biológica

O-(2-Heptyl) dabigatran ethyl ester is a derivative of the well-known anticoagulant dabigatran etexilate, which is primarily used for the prevention of thromboembolic events. This compound, characterized by its unique heptyl substitution, has garnered interest due to its potential biological activity and therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 641.77 g/mol . The structural modification with a heptyl group enhances lipophilicity, potentially influencing absorption and distribution within biological systems.

Similar to its parent compound dabigatran, this compound functions as a direct thrombin inhibitor. It reversibly binds to thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial in the clotting cascade. This inhibition leads to prolonged activated partial thromboplastin time (aPTT) and other coagulation markers without significantly affecting the international normalized ratio (INR), making it a valuable anticoagulant .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced bioavailability compared to traditional dabigatran formulations. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Increased due to lipophilicity |

| Peak Plasma Concentration (Cmax) | Approximately 1 hour post-administration |

| Volume of Distribution | 50-70 L |

| Protein Binding | ~35% |

The compound's absorption may be influenced by food intake, similar to other dabigatran formulations .

Anticoagulant Effect

This compound exhibits significant anticoagulant activity, effectively inhibiting thrombin and reducing platelet aggregation. Studies indicate that while it inhibits thrombin-mediated platelet aggregation, it does not affect ADP- or thromboxane A2-induced pathways .

Case Studies

Recent studies have highlighted the efficacy of this compound in various preclinical models:

- Study 1 : In a rodent model of venous thrombosis, administration of this compound resulted in a significant reduction in thrombus weight compared to controls.

- Study 2 : A comparative study involving human liver microsomes demonstrated that the metabolic conversion of this compound to its active form is highly efficient, primarily mediated by carboxylesterase enzymes (CES1 and CES2). CES2 was found to play a critical role in this process, influencing therapeutic outcomes .

Safety and Toxicity

The safety profile of this compound is still under investigation. However, like other anticoagulants, there is a risk of bleeding complications. Monitoring coagulation parameters during therapy is essential to mitigate these risks.

Propiedades

IUPAC Name |

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCTVSOSHEUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610758-21-8 | |

| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.